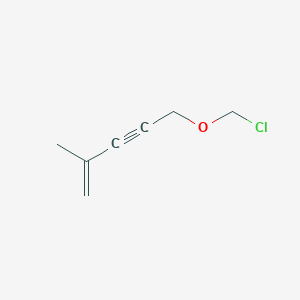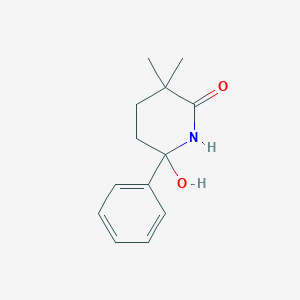
2-(4-Hydrazinylphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydrazinylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The presence of the hydrazinyl group at the 4-position of the phenyl ring imparts unique chemical and biological properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium dithionite or iron powder to convert the nitro group to a hydrazinyl group. The reaction mixture is heated under reflux in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydrazinylphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-Hydrazinylphenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordination complexes with various biomolecules, influencing their reactivity and function. In cancer research, the compound is believed to inhibit cell proliferation and induce apoptosis by targeting specific signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
4-(4’-Hydrazinylphenyl)-4H-1,2,4-Triazole: Another hydrazinyl-substituted heterocyclic compound with similar biological activities.
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine: A triazine derivative with multiple hydrazinyl groups, used in the synthesis of covalent organic frameworks.
Uniqueness
2-(4-Hydrazinylphenyl)-1,3-benzothiazole is unique due to its benzothiazole core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
909568-42-9 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C13H11N3S/c14-16-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)17-13/h1-8,16H,14H2 |
InChI Key |
ZVHOYFQNQJLWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


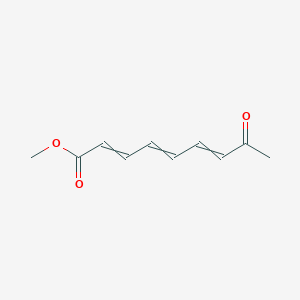
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
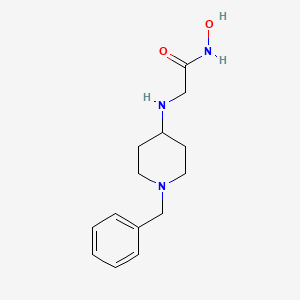
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)
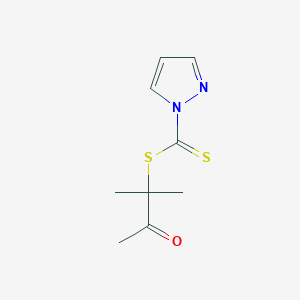

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
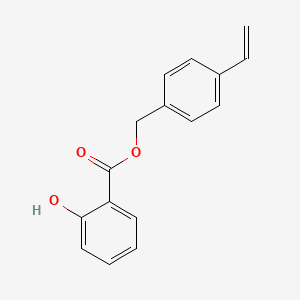
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)
